Fostamatinib-d9 is derived from the original compound fostamatinib, which has the chemical formula and a molecular weight of approximately 580.46 g/mol . The deuterated version, fostamatinib-d9, has a modified molecular formula of with a molecular weight of about 589.51 g/mol . It falls under the classification of small molecule drugs and is categorized as an investigational drug with potential therapeutic uses beyond its approved indications.
The synthesis of fostamatinib involves several key steps, as reported by Rigel Pharmaceuticals. The process begins with the preparation of intermediates through various chemical reactions:
The synthesis has been optimized for large-scale production, achieving significant yields at each step.
Fostamatinib-d9 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for fostamatinib is:
The structural formula indicates the presence of a fluorine atom and various methoxy groups attached to a pyrimidine core, which are critical for its interaction with target enzymes like spleen tyrosine kinase .
Fostamatinib undergoes hydrolysis in the gastrointestinal tract to form its active metabolite, tamatinib (R406). This reaction is primarily facilitated by intestinal alkaline phosphatase:
The elimination pathways for tamatinib involve both fecal (approximately 80%) and urinary (approximately 20%) excretion of metabolites such as O-glucuronides and N-glucuronides .
Fostamatinib functions by inhibiting spleen tyrosine kinase, an enzyme that plays a crucial role in signaling pathways involved in immune responses. By blocking this enzyme's activity, fostamatinib reduces platelet destruction in conditions like chronic immune thrombocytopenia. This action helps increase platelet counts and minimizes bleeding risks associated with low platelet levels .
In preclinical studies involving animal models, fostamatinib demonstrated efficacy in reducing inflammation and joint damage related to autoimmune conditions like rheumatoid arthritis .
Fostamatinib-d9 exhibits specific physical properties:
The compound should be stored under controlled conditions (2-8°C) to maintain stability .
Research continues into optimizing its use across various hematological and autoimmune disorders due to its unique mechanism of action targeting spleen tyrosine kinase .
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8